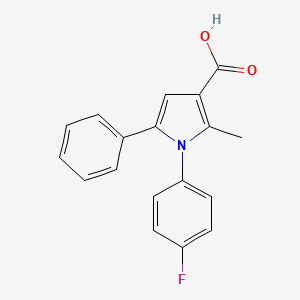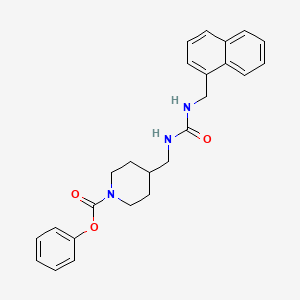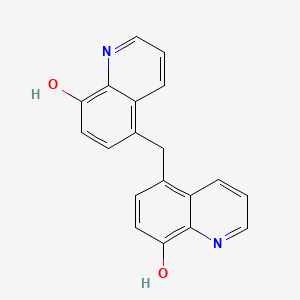
5,5'-Methylenebis(quinolin-8-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-Methylenebis(quinolin-8-ol) is an organic compound derived from the heterocycle quinoline. This compound is notable for its unique structure, which includes two quinoline rings connected by a methylene bridge, each substituted with a hydroxyl group at the 8-position. This structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.
作用机制
Target of Action
The primary targets of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases . The compound is also known to target both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .
Mode of Action
The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits the activity of these enzymes, which play crucial roles in epigenetic processes . The compound also influences the reduction process of hydrogen evolution reaction (HER) via the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .
Pharmacokinetics
It’s known that the compound iox1, which is similar in structure, suffers from low cell permeability . This could impact the bioavailability of the compound.
Result of Action
The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It can be used to develop potent lead compounds with good efficacy and low toxicity . The compound also shows potent, nanomolar activity in all test systems .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the compound shows efficient electrocatalytic activity in an organic medium with the addition of acetic acid . The compound also shows high stability throughout the event .
生化分析
Biochemical Properties
The compound 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst . The nature of these interactions involves the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .
Cellular Effects
It has been found to have strong antioxidation activity and can induce the proliferation of mesenchymal stem cells under a low concentration condition .
Molecular Mechanism
The molecular mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol involves a concerted proton-coupled electron transfer (PCET) path . This process leads to the formation of a Cu–H bond, which is crucial for the dehydrogenation reaction .
Temporal Effects in Laboratory Settings
It has been observed that no observable degradation of catalysts was observed during the process that ensures their high stability throughout the event .
Metabolic Pathways
It has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-Methylenebis(quinolin-8-ol) typically involves the condensation of 5-(chloromethyl)-1,8a-dihydroquinolin-8-ol with another quinoline derivative. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction conditions usually require cooling to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems. These methods would aim to maximize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
科学研究应用
5,5'-Methylenebis(quinolin-8-ol) has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the methylene bridge connecting two quinoline rings.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced biological activity due to the nitro group substitution.
8-Mercaptoquinoline: A thiol analogue with distinct chemical reactivity and applications.
Uniqueness
5,5'-Methylenebis(quinolin-8-ol) is unique due to its dual quinoline structure, which enhances its chelating ability and provides additional sites for chemical modification. This structural feature makes it more versatile in forming metal complexes and potentially more effective in various applications compared to its simpler analogues .
属性
IUPAC Name |
5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLQHRCVKTDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
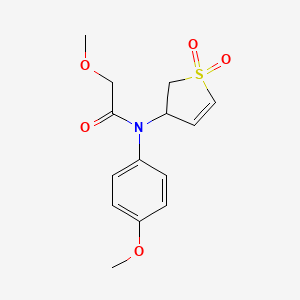

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)
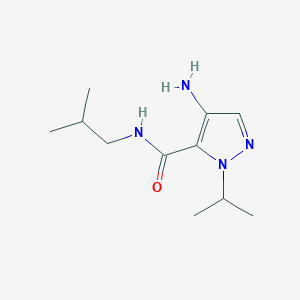


![3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2856478.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2856480.png)

